6-(4-Methoxyphenyl)-6-oxohexanoic acid

Overview

Description

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy groups and their applications in biomedical analysis and as intermediates in the synthesis of fluorescent molecules. For instance, 6-Methoxy-4-quinolone (6-MOQ) is a novel fluorophore with strong fluorescence in a wide pH range, which suggests that methoxy-substituted compounds can have significant optical properties useful in various analytical applications . Another related compound, Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, exhibits anti-inflammatory properties and serves as a fluorescent probe and intermediate in the study of lipid bilayers .

Synthesis Analysis

The synthesis of related methoxy-containing compounds involves several chemical reactions. The synthesis of 6-MOQ involves the oxidation of 5-methoxyindole-3-acetic acid, indicating that oxidative processes can be key in forming such compounds . In another approach, the synthesis of Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate was attempted through a Friedel-Crafts reaction, which is a common method for forming carbon-carbon bonds in aromatic systems . These methods provide insights into potential synthetic routes that could be applied to synthesize 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Molecular Structure Analysis

The molecular structure of methoxy-substituted compounds is crucial for their properties and applications. For example, the structure of 6-MOQ allows it to have strong fluorescence and a large Stokes' shift, which are desirable features for a fluorophore . The unexpected formation of a cyclopentanone derivative during the synthesis of a related compound suggests that methoxy-substituted compounds can undergo complex reactions leading to unexpected structures . This highlights the importance of careful analysis and characterization of molecular structures in the synthesis of such compounds.

Chemical Reactions Analysis

The chemical reactions involving methoxy-substituted compounds can be diverse. The stability of 6-MOQ against light and heat indicates that the compound does not readily undergo degradation under these conditions . However, the synthesis of Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate resulted in unexpected by-products, demonstrating that reactions can lead to a variety of products and that controlling reaction conditions is critical for obtaining the desired outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted compounds are influenced by their molecular structure. The strong fluorescence of 6-MOQ across a wide pH range and its high stability suggest that the compound has excellent photophysical properties . The anti-inflammatory properties of Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate indicate that such compounds can also have biological activity, which could be explored for pharmaceutical applications . These properties are essential for the practical use of these compounds in various fields, including biomedical analysis and drug development.

Scientific Research Applications

1. Synthesis and Fluorescent Probe Applications

Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a compound closely related to 6-(4-Methoxyphenyl)-6-oxohexanoic acid, demonstrates significant potential in scientific research due to its anti-inflammatory properties. It is also used as a fluorescent probe and as an intermediate in synthesizing other fluorescent molecules. These fluorescent molecules are particularly valuable in studying the polarity of lipid bilayers within biological membranes (Balo et al., 2000).

2. Applications in Organic Synthesis

The compound has been utilized in the preparation of pyranopyrazoles, demonstrating its versatility in organic synthesis. A method involving a one-pot four-component condensation reaction was reported, utilizing isonicotinic acid as a dual and biological organocatalyst. This highlights its potential in green and efficient synthesis processes (Zolfigol et al., 2013).

3. Role in Photorearrangement and Chromone Precursors

The compound has also been explored in photochemical approaches, particularly in the synthesis of chromones. Photorearrangement of specific esters of 6-(4-Methoxyphenyl)-6-oxohexanoic acid and related compounds yielded photo-Fries products, which are valuable as direct chromone precursors. This application is critical in the synthesis of complex organic compounds (Álvaro et al., 1987).

4. Eicosanoid Biosynthesis and Anti-Inflammatory Activities

A series of 6-aryl-4-oxohexanoic acids, including compounds structurally similar to 6-(4-Methoxyphenyl)-6-oxohexanoic acid, were synthesized and evaluated for their effects on eicosanoid biosynthesis and anti-inflammatory activities. These compounds showed potential as non-steroidal anti-inflammatory drugs (NSAIDs) in both in vitro and in vivo tests, emphasizing their pharmaceutical significance (Abouzid et al., 2007).

5. Liquid Crystal Polymers and Mesogenic Properties

Another notable application is in the field of liquid crystal polymers. The compound was used in creating copolymers with either vinylpyridine or styrene, exhibiting significant miscibility and mesogenic properties. This research highlights its potential in the development of advanced materials with specific optical and physical properties (Stewart & Imrie, 1997).

properties

IUPAC Name |

6-(4-methoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-17-11-8-6-10(7-9-11)12(14)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKKAJODCWFVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496067 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5537-76-8 | |

| Record name | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

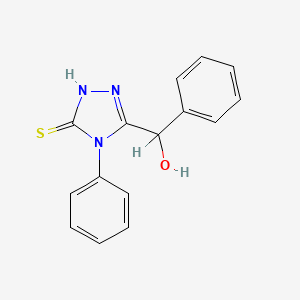

![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)

![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)

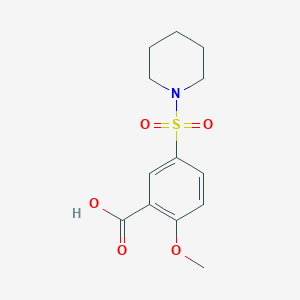

![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3022356.png)